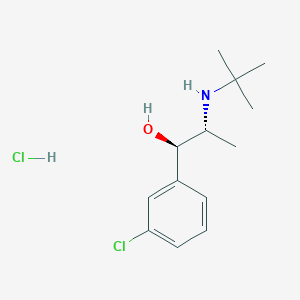(R,R)-Dihydro Bupropion Hydrochloride
CAS No.:
Cat. No.: VC17977211
Molecular Formula: C13H21Cl2NO
Molecular Weight: 278.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H21Cl2NO |
|---|---|
| Molecular Weight | 278.21 g/mol |
| IUPAC Name | (1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m1./s1 |
| Standard InChI Key | YZHVQDVGTAELNB-KATIXKQHSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
| Canonical SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
(R,R)-Dihydro Bupropion Hydrochloride is a chiral compound with the systematic IUPAC name (1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride. Its molecular formula is C₁₃H₂₁Cl₂NO, and it has a molecular weight of 278.21 g/mol . The compound’s structure features a stereospecific configuration at the 1R and 2R positions, which critically influences its pharmacological activity (Figure 1) .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁Cl₂NO |
| Molecular Weight | 278.21 g/mol |
| IUPAC Name | (1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride |
| SMILES | CC@HNC(C)(C)C.Cl |
| InChI Key | YZHVQDVGTAELNB-KATIXKQHSA-N |
Stereochemical Considerations
Bupropion is administered as a racemic mixture (R,S-bupropion), but its metabolism is stereoselective. The (R,R)-enantiomer of dihydrobupropion is preferentially formed via reduction of the ketone group in bupropion by enzymes such as 11β-hydroxysteroid dehydrogenase-1 (11β-HSD-1) and aldoketoreductases . This stereospecificity impacts metabolite exposure, as (R,R)-Dihydro Bupropion exhibits distinct pharmacokinetic and dynamic properties compared to its erythro-diastereomer and parent drug .
Pharmacological Role and Mechanism of Action
Activity Relative to Bupropion
Table 2: Pharmacodynamic Comparison of Bupropion and Metabolites
| Compound | Dopamine Reuptake Inhibition (Relative Potency) |
|---|---|
| Bupropion | 1.0 (Reference) |
| Hydroxybupropion | 0.5 |
| (R,R)-Dihydro Bupropion | 0.2 |
| Erythrohydrobupropion | 0.2 |
Neurotransmitter Interactions
In addition to monoamine reuptake inhibition, (R,R)-Dihydro Bupropion acts as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs), a property shared with bupropion . This dual mechanism underpins its use in smoking cessation and potential applications in weight management when combined with naltrexone .
Pharmacokinetics and Metabolism
Formation and Elimination
(R,R)-Dihydro Bupropion is generated via hepatic metabolism of bupropion, primarily through keto-reduction. The metabolite reaches peak plasma concentrations (Tₘₐₓ) approximately 6–8 hours post-dose and has an elimination half-life (t₁/₂) of 37 ± 13 hours, significantly longer than bupropion’s half-life (~21 hours) . At steady state, its plasma exposure (AUC) is 7-fold higher than that of the parent drug .
Table 3: Pharmacokinetic Parameters
| Parameter | Bupropion | (R,R)-Dihydro Bupropion |
|---|---|---|
| t₁/₂ (hours) | 21 ± 9 | 37 ± 13 |
| Cₘₐₓ (ng/mL) | 150 | 1050 |
| AUC₀–∞ (ng·h/mL) | 1400 | 9800 |
Impact of Genetic Polymorphisms
The metabolism of bupropion to (R,R)-Dihydro Bupropion is mediated by enzymes such as CYP2B6 and 11β-HSD-1. Genetic variants in these enzymes (e.g., CYP2B6*6 allele) can lead to 2- to 3-fold differences in metabolite exposure, influencing both efficacy and toxicity .
Clinical Implications
Therapeutic Monitoring
Due to interindividual variability in metabolism, therapeutic drug monitoring (TDM) of bupropion and its metabolites is recommended in specific populations. For instance, patients with CYP2B6 poor metabolizer phenotypes may exhibit elevated (R,R)-Dihydro Bupropion levels, increasing seizure risk .
Drug-Drug Interactions
Co-administration with CYP2B6 inhibitors (e.g., clopidogrel) or inducers (e.g., rifampicin) alters (R,R)-Dihydro Bupropion concentrations. For example, rifampicin reduces bupropion AUC by 80% and metabolite AUC by 90%, necessitating dose adjustments .
Adverse Effects and Toxicity
Neurological Effects
(R,R)-Dihydro Bupropion contributes to bupropion’s dose-dependent risk of seizures, particularly at plasma levels exceeding 100 ng/mL. Other neurological adverse effects include agitation, insomnia, and tremor .
Cardiovascular and Metabolic Considerations
While bupropion is generally considered weight-neutral, (R,R)-Dihydro Bupropion’s noradrenergic activity may increase blood pressure in susceptible individuals .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume